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  • Product: 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole
  • CAS: 646038-05-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Receptor Binding Affinity of Substituted Tetrahydrocarbazoles: A Case Study Approach for 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

Abstract: The tetrahydrocarbazole (THCz) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide addresses the receptor binding affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The tetrahydrocarbazole (THCz) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide addresses the receptor binding affinity of a specific derivative, 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole. While direct binding data for this exact molecule is not presently available in the public domain, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and investigate its potential biological targets. By examining the known interactions of structurally similar tetrahydrocarbazoles, we offer insights into potential receptor classes of interest. Furthermore, we present detailed, field-proven methodologies for determining receptor binding affinity, from initial assay development to data analysis. This whitepaper serves as both a review of the current landscape and a practical guide for the empirical investigation of novel THCz derivatives.

Introduction: The Tetrahydrocarbazole Scaffold in Drug Discovery

The 1,2,3,4-tetrahydrocarbazole (THCz) moiety is a tricyclic aromatic structure renowned for its versatile pharmacological activities.[1] It is a common feature in natural products and synthetic molecules with demonstrated therapeutic potential.[2][3] The rigid, planar nature of the carbazole core, combined with its lipophilicity and multiple points for substitution, makes it an ideal scaffold for interacting with a diverse range of biological targets, including enzymes and receptors.[4]

Derivatives of the THCz nucleus have been investigated for a wide array of therapeutic applications, including:

  • Anticancer: Exhibiting cytotoxic effects against various cancer cell lines.[1][5]

  • Neuroprotective: Showing potential in the treatment of neurodegenerative diseases like Alzheimer's.[5]

  • Antimicrobial: Demonstrating activity against bacteria and fungi.[1]

  • Antiviral: Notably, some derivatives have shown potent activity against human papillomaviruses.[6]

Given this broad bioactivity, understanding the specific receptor interactions of novel THCz derivatives like 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is crucial for elucidating their mechanism of action and advancing their potential as therapeutic agents.

Known Receptor Interactions of Structurally Related Tetrahydrocarbazoles

While specific data for 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is pending, the known receptor binding profiles of analogous compounds provide a logical starting point for investigation. The table below summarizes key findings for various substituted tetrahydrocarbazoles.

Compound ClassTarget Receptor/EnzymeObserved ActivityReference
11-Alkyl-5,6-dihydrobenzo[a]carbazolesEstrogen ReceptorHigh binding affinity, with some derivatives acting as strong estrogens or impeded estrogens.[7]
6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazolesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Selective inhibition of AChE, suggesting potential for Alzheimer's disease treatment.[8]
Tetrahydrocarbazole Benzyl Pyridine HybridsButyrylcholinesterase (BuChE)Potent and selective inhibition of BuChE.[5]
General Tetrahydrocarbazole DerivativesG-protein coupled receptors (GPCRs)Patented as ligands for GPCRs.[5]

These examples highlight that substitutions on the carbazole ring system significantly influence receptor affinity and selectivity. The presence of a bromine atom at the 6-position and a bulky tert-butyl group at the 3-position on the target molecule suggests that its binding profile will be distinct and warrants empirical determination.

Experimental Workflow for Determining Receptor Binding Affinity

The following section outlines a comprehensive, step-by-step workflow for characterizing the receptor binding profile of a novel compound such as 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole.

Compound Synthesis and Preparation

The initial step involves the synthesis of the target compound. The Fischer indole synthesis is a classical and widely used method for preparing the tetrahydrocarbazole core, followed by appropriate substitution reactions.[1] For the target molecule, this would likely involve the reaction of a bromo-substituted phenylhydrazine with a tert-butyl-substituted cyclohexanone.

Diagram 1: General Experimental Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Affinity cluster_2 Phase 3: Data Analysis Synthesis Synthesis of 6-Bromo-3-tert-butyl-THCz Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Stock Preparation of DMSO Stock Solution Purification->Stock Broad_Screening Broad Receptor Panel Screening (e.g., Eurofins, DiscoveRx) Stock->Broad_Screening Hit_Validation Hit Validation with Dose-Response Broad_Screening->Hit_Validation Radioligand_Assay Radioligand Binding Assay (Saturation & Competition) Hit_Validation->Radioligand_Assay IC50_Calc IC50 Determination (Non-linear Regression) Radioligand_Assay->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Calc->SAR_Analysis

Caption: High-level workflow from compound synthesis to data analysis.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand (the test compound) and a receptor. These assays typically involve a radiolabeled ligand (e.g., with ³H or ¹²⁵I) that has a known high affinity for the target receptor.

3.2.1. Saturation Binding Assay

This experiment is performed to determine the density of receptors in a tissue preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor. Protein concentration should be determined (e.g., via Bradford assay).

  • Incubation: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.

  • Determination of Non-Specific Binding (NSB): For each concentration, prepare a parallel set of tubes that also contain a high concentration of a non-labeled competing ligand to saturate all specific binding sites.

  • Equilibration: Incubate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.[9]

  • Separation: Rapidly separate bound from free radioligand, typically by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Specific binding is calculated as Total Binding - Non-Specific Binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to a one-site binding hyperbola to determine Kd and Bmax.

3.2.2. Competition Binding Assay

This experiment is used to determine the affinity of the unlabeled test compound (e.g., 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole) for the receptor.

Protocol:

  • Reagents: Prepare membrane homogenates, a fixed concentration of radioligand (typically at or below its Kd), and a range of concentrations of the test compound.

  • Incubation: Incubate the membranes, radioligand, and varying concentrations of the test compound.

  • Controls: Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration, Separation, and Quantification: Follow the same procedure as in the saturation assay.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Diagram 2: Competition Binding Assay Principle

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] Receptor1 Receptor Receptor2 Receptor Radioligand1 Radioligand (*) Radioligand1->Receptor1 High Binding TestCompound1 Test Cmpd Radioligand2 Radioligand (*) Radioligand2->Receptor2 Low Binding TestCompound2 Test Cmpd TestCompound2->Receptor2 High Binding

Caption: As test compound concentration increases, it displaces the radioligand.

Data Interpretation: From IC50 to Ki

The IC50 value is dependent on the concentration of the radioligand used. To determine an absolute measure of affinity, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from the saturation assay).

The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present.

Alternative and Complementary Methodologies

While radioligand binding is a powerful technique, other methods can provide complementary data.

Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be adapted for binding assays.[10] These methods avoid the need for radioactivity and can be run in a homogeneous format, making them suitable for high-throughput screening.[10]

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics of binding (on-rate and off-rate) in real-time, providing a more detailed picture of the binding event.

Conclusion and Future Directions

The tetrahydrocarbazole scaffold remains a highly promising starting point for the development of new therapeutics. While the specific receptor binding affinity of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole has yet to be publicly reported, this guide provides a clear and robust framework for its determination. Based on the activities of related molecules, initial screening should focus on GPCRs, steroid hormone receptors, and cholinesterases. The detailed protocols herein offer a self-validating system for researchers to generate high-quality, reproducible binding data. The elucidation of the binding profile of this and other novel THCz derivatives will undoubtedly pave the way for new discoveries in various therapeutic areas.

References

  • Sarkar, S., Makvana, S., Hirani, D., Makadia, I., Dholariya, K., Dhokia, H., & Vanpariya, N. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]

  • MDPI. (2026). Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms. MDPI. [Link]

  • Chakroborty, S., & Panda, P. (2020). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. ResearchGate. [Link]

  • Bentham Science. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Bentham Science. [Link]

  • Patel, D. J., & Bahekar, R. B. (2023). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. NISCAIR Online Periodicals Repository. [Link]

  • von Angerer, E., & Knebel, N. (1989). Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity. Journal of Medicinal Chemistry, 32(4), 743-749. [Link]

  • Mount Sinai. (2009). Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses. Mount Sinai Scholars Portal. [Link]

  • Aghaei, M., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research, 12(3), 349-356. [Link]

  • Navarro, G., et al. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. International Journal of Molecular Sciences, 24(24), 17505. [Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole in Organic Solvents

This in-depth technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole in various organic solvents. This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who are working with this compound or similar tetrahydrocarbazole derivatives. By elucidating the principles of stability testing and providing actionable protocols, this guide aims to empower users to generate robust and reliable stability data, crucial for formulation development, shelf-life determination, and regulatory compliance.[1][2][3][4]

Introduction: The Significance of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[1][4] For a complex heterocyclic molecule like 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole, understanding its stability profile in solution is paramount. Instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or the emergence of toxic impurities.[5][6]

This guide will delve into the theoretical and practical aspects of assessing the stability of the title compound. We will explore the intrinsic chemical features of the 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole scaffold that influence its stability and discuss how the choice of organic solvent can modulate its degradation kinetics. The core of this document is a detailed exposition of forced degradation studies, a powerful tool for predicting long-term stability and identifying potential degradation pathways.[1][2][5]

Molecular Structure and Inherent Stability Considerations

The stability of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is intrinsically linked to its molecular architecture. The tetrahydrocarbazole core, a partially saturated indole derivative, presents several potential sites for chemical transformation.

  • The Tetrahydrocarbazole Nucleus: The non-aromatic portion of the tetrahydrocarbazole ring system can be susceptible to oxidation, potentially leading to aromatization to the corresponding carbazole. The nitrogen atom, being a Lewis base, can participate in various reactions.[7]

  • Influence of Substituents:

    • 6-Bromo Group: The electron-withdrawing nature of the bromine atom can influence the electron density of the aromatic ring, potentially affecting its susceptibility to electrophilic attack. Theoretical studies on poly-brominated carbazoles have shown that the position and number of bromine substituents impact the thermodynamic stability.[8]

    • 3-tert-Butyl Group: The bulky tert-butyl group can offer steric hindrance, which might protect adjacent functional groups from degradation. Furthermore, alkyl groups like tert-butyl are known to enhance the thermal stability and antioxidant properties of carbazole derivatives.[9][10][11]

The Role of the Solvent Environment

The choice of organic solvent is a critical determinant of the stability of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole. Solvents can influence degradation rates through several mechanisms:

  • Polarity and Protic/Aprotic Nature: Polar protic solvents, such as alcohols, can facilitate hydrolytic degradation pathways if susceptible functional groups are present. Polar aprotic solvents, like acetonitrile or dimethylformamide (DMF), may favor different degradation mechanisms.

  • Solvent-Mediated Degradation: Solvents are not always inert bystanders. For instance, some solvents can contain impurities (e.g., peroxides in ethers) that can initiate oxidative degradation.

  • Solubility and Aggregation: The solubility of the compound in a given solvent can affect its stability. Poor solubility may lead to the formation of solid-state microenvironments with different stability characteristics.

A systematic approach to solvent selection for stability studies is crucial. It is recommended to test a panel of solvents with varying properties to gain a comprehensive understanding of the compound's stability profile.

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is an essential component of stability assessment.[1][2][5] It involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.[1][3][6] The primary objectives of forced degradation studies are:

  • To elucidate potential degradation pathways.[1]

  • To identify and characterize degradation products.

  • To develop and validate stability-indicating analytical methods.[1]

  • To understand the intrinsic stability of the molecule.[1]

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Data Interpretation A Prepare Stock Solution of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole in Selected Organic Solvents B Acidic Hydrolysis (e.g., HCl in solvent) A->B Expose aliquots to stress C Basic Hydrolysis (e.g., NaOH in solvent) A->C Expose aliquots to stress D Oxidative Degradation (e.g., H2O2 in solvent) A->D Expose aliquots to stress E Thermal Degradation (Dry Heat/Solution) A->E Expose aliquots to stress F Photolytic Degradation (UV/Vis light exposure) A->F Expose aliquots to stress G Time-Point Sampling B->G C->G D->G E->G F->G H HPLC/UPLC Analysis (Assay and Impurity Profiling) G->H I LC-MS Analysis (Identification of Degradants) H->I For unknown peaks J Mass Balance Calculation H->J I->J K Degradation Pathway Elucidation J->K L Stability-Indicating Method Validation K->L

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol for a Forced Degradation Study

The following is a generalized protocol. Specific concentrations, temperatures, and time points should be optimized based on the preliminary stability data of the compound.

1. Preparation of Stock Solutions:

  • Accurately weigh and dissolve 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole in the selected organic solvents (e.g., acetonitrile, methanol, dichloromethane, tetrahydrofuran) to a final concentration of 1 mg/mL.[12]

  • Ensure complete dissolution. Gentle sonication may be applied if necessary.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of a solution of 0.1 M HCl in the corresponding organic solvent. Incubate at a controlled temperature (e.g., 60 °C).

  • Basic Hydrolysis: To another aliquot, add an equal volume of a solution of 0.1 M NaOH in the corresponding organic solvent. Incubate at a controlled temperature (e.g., 60 °C).

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂ in the organic solvent). Protect from light and incubate at room temperature.

  • Thermal Degradation: Place aliquots of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

  • Photolytic Degradation: Expose aliquots of the stock solution to a calibrated light source that provides both UV and visible output, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Time-Point Sampling and Analysis:

  • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from its degradation products.[12]

  • Column: A C18 reverse-phase column is a good starting point for non-polar compounds like this tetrahydrocarbazole derivative.[13]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[13][14]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm and 293 nm) is recommended.[12][13] A photodiode array (PDA) detector is highly advantageous for assessing peak purity.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of the parent compound and its major degradants.

Data Interpretation and Reporting

Quantitative Analysis

The results of the forced degradation studies should be presented in a clear and concise manner. A tabular format is ideal for comparing the stability of the compound under different conditions and in various solvents.

Table 1: Illustrative Stability Data for 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole in Acetonitrile

Stress ConditionTime (hours)% Assay of Parent Compound% Total DegradationNumber of Degradants
Control4899.8<0.21
0.1 M HCl, 60 °C2485.214.63
0.1 M NaOH, 60 °C2492.57.32
3% H₂O₂, RT2478.920.94
80 °C4895.14.72
Photolytic (ICH Q1B)2490.39.53

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Identification of Degradation Products and Pathway Elucidation

The identification of degradation products is crucial for understanding the degradation mechanism. LC-MS is the primary tool for this purpose. By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to propose structures for the degradants.

The following diagram illustrates a potential degradation pathway for a tetrahydrocarbazole derivative.

Degradation_Pathway Parent 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole MW = X Degradant1 Oxidized Product (Carbazole) MW = X-4 Parent->Degradant1 Oxidation Degradant2 Hydroxylated Product MW = X+16 Parent->Degradant2 Oxidation Degradant3 Debrominated Product MW = X-79/81 Parent->Degradant3 Reductive/Photolytic Debromination

Caption: Potential Degradation Pathways.

Best Practices for Ensuring Stability in a Research Setting

  • Solvent Purity: Always use high-purity, HPLC-grade solvents to minimize the introduction of reactive impurities.

  • Storage Conditions: Store stock solutions of the compound at low temperatures (e.g., -20 °C) and protected from light to minimize degradation over time.

  • Freshly Prepared Solutions: For sensitive experiments, it is advisable to use freshly prepared solutions.[15]

  • Inert Atmosphere: If the compound is particularly susceptible to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This technical guide provides a comprehensive roadmap for assessing the thermodynamic stability of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole in organic solvents. A thorough understanding of the compound's stability profile, gained through well-designed forced degradation studies and the use of validated analytical methods, is indispensable for its successful development and application. The principles and protocols outlined herein are intended to serve as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries. By adhering to these guidelines, it is possible to generate high-quality stability data that will inform critical decisions throughout the drug development lifecycle.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Scholar.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Scholar.
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5). ResolveMass Laboratories Inc.
  • Forced Degradation Studies for Stability - Nelson Labs. (n.d.). Nelson Labs.
  • Forced Degradation Studies - Creative Biolabs. (n.d.). Creative Biolabs.
  • Technical Support Center: Improving Small Molecule Stability in Solution - Benchchem. (n.d.). Benchchem.
  • Simultaneous determination of carbazole-based explosives in environmental waters by dispersive liquid—liquid microextraction coupled to HPLC with UV-Vis detection - Academia.edu. (n.d.). Academia.edu.
  • Separation of 9-Nitroso-9H-carbazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC Technologies.
  • Validating the Purity of 1H-Dibenzo(a,i)carbazole: A Comparative Guide to HPLC Analysis - Benchchem. (n.d.). Benchchem.
  • HPLC analysis of 5H-benzo[a]carbazole with antifungal activity - ResearchGate. (n.d.). ResearchGate.
  • Validating the Purity of Synthesized 9-(prop-2-yn-1-yl)-9H-carbazole by HPLC: A Comparative Guide - Benchchem. (n.d.). Benchchem.
  • (PDF) Preparation and property analysis of antioxidant of carbazole derivatives. (n.d.). ResearchGate.
  • Preparation and property analysis of antioxidant of carbazole derivatives - PMC. (n.d.). National Center for Biotechnology Information.
  • Preparation and Property Analysis of Antioxidant of Carbazole Derivatives - ResearchGate. (n.d.). ResearchGate.
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024, March 24). World Journal of Advanced Research and Reviews.
  • Stability Studies and Testing of Pharmaceuticals: An Overview - LCGC International. (2020, June 1). LCGC International.
  • DFT Study on the Thermodynamic Properties of Poly-Bromine Carbazole. - ResearchGate. (n.d.). ResearchGate.

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Protocols & Analytical Methods

Method

Using 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole as a building block in drug discovery

Application Note: 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole as a Privileged Scaffold in Targeted Drug Discovery Executive Briefing Tetrahydrocarbazole (THCz) derivatives are universally recognized as privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole as a Privileged Scaffold in Targeted Drug Discovery

Executive Briefing

Tetrahydrocarbazole (THCz) derivatives are universally recognized as privileged scaffolds in medicinal chemistry, validated by clinically approved therapeutics such as frovatriptan and ramatroban[1]. The introduction of specific functional groups into the THCz core allows medicinal chemists to systematically probe structure-activity relationships (SAR) and fine-tune pharmacokinetic properties[2].

Specifically, 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (CAS: 646038-05-3) [3] represents a highly specialized, conformationally locked building block. This application note details the structural rationale, self-validating synthetic methodologies, and therapeutic applications of this compound in the development of novel epigenetic modulators and broad-spectrum antitumor agents[4],[5].

Structural Rationale & Physicochemical Profiling

In drug discovery, every atom must serve a purpose. The architectural design of this specific building block provides three distinct advantages for lead generation:

  • The 3-tert-butyl Group (Conformational Anchoring): The bulky tert-butyl substituent at the C3 position effectively locks the cyclohexene ring into a single, stable chair conformation. This structural rigidity reduces the entropic penalty upon binding to target proteins (e.g., the hydrophobic allosteric pockets of enzymes). Furthermore, it significantly increases the lipophilicity of the scaffold, enhancing cellular permeability.

  • The 6-Bromo Group (Synthetic Handle): Halogenation at the C6 position provides a highly reactive site for late-stage transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings). This allows for rapid, divergent library generation without the need to rebuild the complex tricyclic core from scratch[5].

  • The N9 Indole Nitrogen (H-Bond Donor): The free NH serves as a critical hydrogen-bond donor for target engagement (often interacting with hinge regions of kinases or epigenetic targets), though it can also be readily alkylated to modulate solubility[1].

Table 1: Physicochemical & Structural Profile of the Building Block

PropertyValue / DescriptorDrug Discovery Implication
Molecular Weight 306.24 g/mol Ideal starting MW for fragment/lead growth (Rule of 5 compliant).
CLogP (Estimated) 4.8 - 5.2High lipophilicity; optimal for CNS penetration and hydrophobic pocket binding.
H-Bond Donors 1 (N9-H)Key interaction point for target engagement.
H-Bond Acceptors 0Leaves chemical space for adding HBA groups via C6 functionalization.
Synthetic Handles C6-Bromide, N9-AmineEnables divergent synthesis via cross-coupling and alkylation.

Synthetic Workflows & Self-Validating Protocols

To fully leverage 6-bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole, robust synthetic protocols are required. The following methodologies emphasize the causality behind reagent selection and incorporate self-validating steps to ensure experimental trustworthiness.

Workflow Core 6-Bromo-3-tert-butyl-THCz (Core Scaffold) C6 C6 Functionalization (Suzuki/Buchwald) Core->C6 Pd Catalyst Boronic Acids N9 N9 Functionalization (Alkylation/Acylation) Core->N9 NaH / Base Alkyl Halides LibA Aryl/Heteroaryl Derivatives C6->LibA LibB N-Substituted Derivatives N9->LibB Screen Phenotypic & Target Screening LibA->Screen LibB->Screen

Caption: Divergent functionalization of the THCz core via C6 cross-coupling and N9 alkylation.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Objective: To introduce aryl/heteroaryl diversity at the C6 position for SAR exploration. Causality & Reagent Selection: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand provides a bulky, electron-rich environment that prevents catalyst poisoning by the indole nitrogen and accommodates the steric hindrance of the tricyclic system. Potassium carbonate ( K2​CO3​ ) is chosen as a mild base to facilitate transmetalation without causing degradation of sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.5 equiv), and Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL), followed by K2​CO3​ (3.0 equiv). Rationale: The aqueous component is critical for dissolving the inorganic base and generating the reactive palladium-hydroxo intermediate required for transmetalation.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+≈306/308 characteristic bromine isotopic pattern) and the appearance of the coupled product mass validate the catalytic cycle's completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ . Rationale: Brine effectively removes the water-miscible dioxane and inorganic salts.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Table 2: Optimization of C6 Cross-Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Conversion (%)
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/H₂O8045%
Pd(OAc)2​ / SPhos K3​PO4​ Toluene10072%
Pd(dppf)Cl2​ K2​CO3​ Dioxane/H₂O (4:1) 90 >95%
Protocol B: N9-Alkylation for Target Tuning

Objective: Modulate the physicochemical properties and hydrogen-bonding profile of the THCz scaffold. Causality: Deprotonation of the indole NH (pKa ~16) requires a strong base. Sodium hydride (NaH) is ideal as the byproduct is hydrogen gas, driving the reaction forward irreversibly. DMF is used as the solvent because it stabilizes the resulting indolyl anion.

Step-by-Step Methodology:

  • Dissolve the THCz building block (1.0 equiv) in anhydrous DMF (0.1 M) under nitrogen at 0°C.

  • Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: Vigorous H2​ gas evolution will occur. Stir for 30 minutes until bubbling completely ceases, visually validating complete deprotonation.

  • Add the alkyl halide (e.g., methyl iodide or a functionalized linker) (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH4​Cl , extract with EtOAc, and wash extensively with water (5x) to remove DMF before chromatographic purification.

Therapeutic Applications & Mechanistic Pathways

A. Epigenetic Modulation: SIRT1 Inhibition

Indole and tetrahydrocarbazole derivatives have been identified as highly potent and selective inhibitors of the deacetylase SIRT1[6],[5]. In drug discovery campaigns, 6-bromo-THCz derivatives serve as critical precursors. By functionalizing the C6 position and modifying the C1/C2 positions, researchers have achieved SIRT1 inhibition with IC50​ values in the 60–100 nM range, representing a 500-fold improvement over earlier generation inhibitors[5]. The rigid, lipophilic nature of the 3-tert-butyl-THCz core allows it to securely anchor into the enzyme, preventing the release of deacetylated peptides and O-acetyl-ADP-ribose[5].

B. Broad-Spectrum Antitumor Agents (Phenotypic Discovery)

Recent deep learning-guided phenotypic screening has identified tetrahydrocarbazoles as potent broad-spectrum antitumor agents[4]. Derivatives built from this scaffold demonstrate the ability to inhibit tumor growth even in multidrug-resistant cancer cells and patient-derived organoids (PDOs)[4].

Mechanistically, these THCz derivatives trigger a highly specific apoptotic cascade. They upregulate p53 expression, which subsequently modulates the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of executioner caspases[4].

Mechanism Drug THCz Lead Compound Target p53 Upregulation Drug->Target Cellular Internalization Mito Mitochondrial Dysfunction (Bax/Bcl-2 Modulation) Target->Mito Transcriptional Activation Caspase Caspase 9/3 Activation Mito->Caspase Cytochrome c Release Apoptosis Endogenous Apoptosis (Tumor Cell Death) Caspase->Apoptosis Proteolytic Cascade

Caption: Mechanism of action for THCz-derived antitumor agents via p53-mediated endogenous apoptosis.

Conclusion

The 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole building block is a highly versatile, conformationally optimized starting point for medicinal chemistry. By utilizing robust C6 cross-coupling and N9 functionalization protocols, researchers can rapidly generate diverse, high-value libraries targeting complex epigenetic enzymes and critical oncology pathways.

References

  • The Crucial Role of 1,2,3,4-Tetrahydrocarbazole in Modern Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms. MDPI. Available at: [Link]

  • Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy. PubMed (NIH). Available at: [Link]

  • Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Sources

Application

Harnessing Palladium Catalysis: A Guide to the Functionalization of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

Introduction: The Significance of the Carbazole Scaffold and Palladium-Catalyzed Cross-Coupling The carbazole nucleus, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and materials science.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Carbazole Scaffold and Palladium-Catalyzed Cross-Coupling

The carbazole nucleus, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for developing a diverse array of biologically active compounds, including antimicrobial, antitumor, and neuroprotective agents.[3][4][5] Specifically, the 2,3,4,9-tetrahydro-1H-carbazole framework is a key component in a number of compounds with significant antibiotic, anti-carcinogenic, antiviral, and anti-inflammatory properties.[6] The strategic functionalization of this core is paramount for tuning its pharmacological and photophysical properties.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[7][8][9] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, offer a mild and efficient means to construct complex molecular architectures that were previously difficult to access.[10][11] The ability to selectively form new bonds at specific positions on a molecule with high functional group tolerance makes these methods indispensable in drug discovery and development.[7][12]

This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole, a key intermediate for the synthesis of novel carbazole derivatives. We will delve into the mechanistic underpinnings of several key transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, and provide field-proven protocols to empower researchers in their synthetic endeavors.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron reagent.[10][13] This reaction is widely favored in the pharmaceutical industry due to its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.[11]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][13]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole) to form a Pd(II) intermediate.[11]

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.[11]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of the title compound. Optimization may be required for different boronic acids.

Materials:

  • 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 6-phenyl-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / Phosphine LigandGenerates the active Pd(0) species in situ. The choice of ligand is crucial for stabilizing the catalyst and promoting efficient oxidative addition and reductive elimination.[15]
Base K₂CO₃Activates the boronic acid for transmetalation.[10]
Solvent 1,4-Dioxane/WaterA polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.

PART 2: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[16][17] It is a powerful method for the synthesis of substituted alkenes.

Mechanism of the Heck Reaction

The Heck reaction mechanism involves a series of steps that are characteristic of many palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole to form an arylpalladium(II) complex.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the aryl-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a hydridopalladium(II) complex.

  • Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene_Complex Ar-Pd(II)-Br(L2)(Alkene) Ar-Pd(II)-Br(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-Br(L2) Alkene_Complex->Insertion_Product Syn-Insertion Alkene_Product Ar-CH=CH-R Insertion_Product->Alkene_Product β-Hydride Elimination H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) Insertion_Product->H-Pd(II)-Br(L2) β-Hydride Elimination H-Pd(II)-Br(L2)->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocol: Heck Coupling of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole with Styrene

Materials:

  • 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous and degassed solvent (e.g., DMF, acetonitrile)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tol)₃ (0.02 mmol, 2 mol%).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas three times. Add the anhydrous, degassed solvent (5 mL), followed by triethylamine (1.5 mmol, 1.5 equiv.) and styrene (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Follow the workup, extraction, and purification steps as described in the Suzuki-Miyaura protocol to isolate the desired 6-styryl-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃A common and effective catalyst system for Heck reactions. The bulky phosphine ligand facilitates the reaction.
Base Et₃NNeutralizes the HBr generated during the catalytic cycle, allowing for catalyst regeneration.
Solvent DMFA polar apathetic solvent that is suitable for the reaction temperature and solubility of reagents.
Temperature 100 °CHigher temperatures are often required for Heck reactions to proceed efficiently.

PART 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides and amines.[18][19] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[20]

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[20]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) complex.[20]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.[20]

  • Reductive Elimination: The aryl group and the amino group couple to form the desired aryl amine product, regenerating the Pd(0) catalyst.[20]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Amido_Complex Ar-Pd(II)-NR2(L2) Ar-Pd(II)-Br(L2)->Amido_Complex Amine Coordination & Deprotonation (R2NH, Base) Ar-NR2 Ar-NR2 Amido_Complex->Ar-NR2 Reductive Elimination Ar-NR2->Pd(0)L2 Catalyst Regeneration

Sources

Method

Application of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole in OLED material synthesis

An in-depth guide to leveraging 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole as a precursor for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. Introduction: The Strategic Value of Carbaz...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to leveraging 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole as a precursor for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials.

Introduction: The Strategic Value of Carbazole Moieties in OLEDs

Carbazole and its derivatives are cornerstone materials in the field of organic electronics, particularly for high-performance Organic Light-Emitting Diodes (OLEDs).[1][2] Their rigid, electron-rich structure provides excellent thermal stability and efficient hole-transporting capabilities.[3][4] The specific precursor, 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole, offers a unique and cost-effective entry point for creating a diverse library of functional OLED molecules.

The tert-butyl group enhances solubility and promotes the formation of stable amorphous films, a critical requirement for preventing crystallization and ensuring device longevity. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing various functional groups via established cross-coupling reactions.[4]

However, the initial tetrahydrocarbazole core is non-aromatic and possesses a non-planar structure, which disrupts the π-conjugation necessary for efficient charge transport. Therefore, a critical first step is the aromatization (dehydrogenation) of the tetrahydrocarbazole ring to form the fully conjugated 9H-carbazole scaffold. This activated intermediate is then poised for a variety of synthetic transformations to yield hole-transport materials (HTMs), host materials for phosphorescent emitters, and thermally activated delayed fluorescence (TADF) molecules.

This guide provides a comprehensive overview and detailed protocols for the transformation of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole into high-performance OLED materials.

Part 1: Precursor Activation via Aromatization

Rationale: The conversion of the saturated carbocyclic ring in the tetrahydrocarbazole to a fully aromatic system is paramount. This process planarizes the molecule and extends the π-electron system, which is essential for lowering the energy barriers for charge injection and transport. A common and effective method for this transformation is dehydrogenation using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Palladium on Carbon (Pd/C).

Protocol 1: Aromatization of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

This protocol details the dehydrogenation of the tetrahydrocarbazole precursor to its fully aromatic counterpart, 6-bromo-3-tert-butyl-9H-carbazole.

Materials

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole294.221.0 g1.0
Palladium on Carbon (10 wt. %)-0.1 g10% w/w
Toluene (anhydrous)92.1450 mL-

Step-by-Step Methodology

  • Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (1.0 g) and 10% Pd/C (0.1 g).

  • Solvent Addition: Add 50 mL of anhydrous toluene to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional toluene (2 x 10 mL) to ensure complete recovery of the product.

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-bromo-3-tert-butyl-9H-carbazole.

Diagram: Aromatization Reaction

Caption: Aromatization of the tetrahydrocarbazole precursor.

Part 2: Synthesis of Functional OLED Materials

The aromatized intermediate, 6-bromo-3-tert-butyl-9H-carbazole, is a versatile building block. The bromine atom at the 6-position is ideal for Suzuki or Buchwald-Hartwig cross-coupling reactions, while the nitrogen at the 9-position can be functionalized via N-arylation (e.g., Ullmann condensation).

Diagram: Synthetic Pathways from the Activated Intermediate

Caption: Synthetic routes from the precursor to functional OLED materials.

Application in Hole-Transport Materials (HTMs)

Rationale: To create an effective HTM, the electron-donating carbazole core is typically coupled with other hole-transporting moieties, such as triphenylamines or other carbazoles. This builds a larger, conjugated molecule with a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the anode and high charge mobility.[5][6]

Protocol 2: Synthesis of a Carbazole-Triphenylamine HTM via Suzuki Coupling

This protocol describes a general procedure for coupling the activated carbazole intermediate with a commercially available triarylamine boronic acid derivative.

Materials

ReagentMolar Mass ( g/mol )Molar Equiv.
6-bromo-3-tert-butyl-9H-carbazole292.211.0
4-(Diphenylamino)phenylboronic acid289.131.2
Pd(PPh₃)₄ (Tetrakis)1155.560.05
Potassium Carbonate (K₂CO₃)138.213.0
Toluene / THF / Water-Solvent Mix

Step-by-Step Methodology

  • Setup: In a Schlenk flask, combine 6-bromo-3-tert-butyl-9H-carbazole, 4-(diphenylamino)phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst & Solvents: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), followed by a degassed solvent mixture, typically Toluene, THF, and Water in a 4:1:1 ratio.

  • Reaction: Heat the mixture to reflux (around 80-90°C) and stir for 24-48 hours. Monitor the reaction's completion by TLC.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the solution and concentrate it under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final HTM product.

Application in Host Materials for Phosphorescent OLEDs (PhOLEDs)

Rationale: Carbazole derivatives possess high triplet energy levels (typically >2.8 eV), making them excellent host materials for phosphorescent emitters, especially for green and blue PhOLEDs.[7][8][9] By coupling the carbazole donor with an electron-accepting unit (e.g., a triazine, pyridine, or benzonitrile derivative), a bipolar host material can be created. This balanced charge transport (both holes and electrons) within the emissive layer improves the recombination efficiency and overall device performance.

Expected Properties of Carbazole-Based OLED Materials

The following table summarizes typical performance metrics for carbazole-based materials, derived from literature, which can be used as benchmarks for the newly synthesized compounds.

PropertyTypical Range for HTMsTypical Range for HostsSignificance
Glass Transition Temp. (Tg) 120 - 170 °C[5]130 - 200 °C[9][10]High Tg ensures morphological stability and long device lifetime.
HOMO Energy Level -5.1 to -5.6 eV[11]-5.4 to -6.0 eV[7]Must align with the anode's work function for efficient hole injection.
LUMO Energy Level -1.8 to -2.4 eV-2.0 to -2.8 eV[7]Determines the band gap and electron-blocking capability.
Triplet Energy (Eₜ) > 2.7 eV> 2.8 eV[8]Must be higher than the guest emitter's triplet energy to prevent back energy transfer.

Part 3: OLED Device Fabrication and Characterization

Protocol 3: General Protocol for OLED Fabrication by Vacuum Deposition

This protocol outlines the fabrication of a standard multilayer OLED to test the performance of a newly synthesized carbazole derivative as the Hole Transport Layer (HTL).[4]

Materials and Equipment

  • Pre-cleaned Indium Tin Oxide (ITO) coated glass substrates.

  • Synthesized carbazole derivative (HTL).

  • Emissive Layer (EML) material (e.g., CBP:Ir(ppy)₃ for green emission).

  • Electron Transport Layer (ETL) material (e.g., TPBi).

  • Electron Injection Layer (EIL) material (e.g., LiF).

  • Aluminum (Al) for the cathode.

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr).

Step-by-Step Methodology

  • Substrate Preparation: Thoroughly clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath, followed by UV-ozone treatment.

  • Layer Deposition: Transfer the cleaned substrates into the vacuum chamber.

  • HTL Deposition: Evaporate the synthesized carbazole HTM onto the ITO substrate. A typical thickness is 30-50 nm, deposited at a rate of 1-2 Å/s.

  • EML Deposition: Co-evaporate the host (e.g., CBP) and the phosphorescent guest (e.g., Ir(ppy)₃ at 5-10 wt.%) to a thickness of 20-40 nm.

  • ETL Deposition: Deposit the electron transport material (e.g., TPBi) to a thickness of 20-40 nm.

  • EIL Deposition: Deposit a thin layer of LiF (~1 nm) to lower the electron injection barrier.

  • Cathode Deposition: Deposit the Al cathode (100-150 nm) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

Diagram: Representative OLED Device Architecture

G cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL EIL (e.g., LiF) ETL ETL (e.g., TPBi) EML Emissive Layer (EML) HTL Hole-Transport Layer (HTL) (Synthesized Carbazole Material) Anode Anode (e.g., ITO) Substrate Glass Substrate

Caption: Layered structure of a typical phosphorescent OLED.

Conclusion

6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole, while not directly applicable in its native form, represents a highly valuable and versatile precursor for OLED material synthesis. Through a straightforward initial aromatization step, it is transformed into an activated building block. This intermediate can be readily functionalized using well-established cross-coupling chemistries to produce a wide array of high-performance materials, including hole-transporters, bipolar hosts, and TADF emitters. The protocols and rationale outlined in this guide provide a clear pathway for researchers to harness this precursor for the development of next-generation OLEDs with enhanced efficiency and operational stability.

References

  • Gudeika, D., Volyniuk, D., et al. (2022). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. Available at: [Link]

  • Lee, J., et al. (2021). Rational design of host materials for phosphorescent organic light-emitting diodes by modifying the 1-position of carbazole. Chemical Communications (RSC Publishing). Available at: [Link]

  • Li, M., et al. (2021). Ultra-deep-blue thermally actrivated delayed fluorescence emitters constructed by carbazole derivatives enable efficient solution-processed OLED with a CIEy of < 0.05. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Volyniuk, D., et al. (2021). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC. Available at: [Link]

  • Gudeika, D., et al. (2022). Low molar mass carbazole-based host materials for phosphorescent organic light-emitting diodes: a review. Kaunas University of Technology ePubl. Available at: [Link]

  • Zhang, Y., et al. (2021). Narrow emission band ultraviolet/deep-blue thermally activated delayed fluorescence emitters modified with carbazole/carboline as a donor. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Godumala, M., et al. (2020). C1-, C2-, and C3-Modified Carbazole Derivatives as Promising Host Materials for Phosphorescent Organic Light-Emitting Diodes. ACS Publications. Available at: [Link]

  • Zheng, Y., et al. (2018). Efficient Thermally Activated Delayed Fluorescence Conjugated Polymeric Emitters with Tunable Nature of Excited States Regulated via Carbazole Derivatives for Solution-Processed OLEDs. Macromolecules. Available at: [Link]

  • Im, Y., et al. (2015). Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence materials. PubMed. Available at: [Link]

  • Cai, J-L., et al. (2019). Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole. PMC. Available at: [Link]

  • Kumar, C. V., et al. (2024). Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. DOI. Available at: [Link]

  • Al-Yasari, A. (2023). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. Available at: [Link]

  • Son, S., et al. (2020). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. PMC. Available at: [Link]

  • Chen, Y., et al. (2021). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]

  • Ivaniuk, K., et al. (2022). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. PMC. Available at: [Link]

  • Jou, J-H., et al. (2024). Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. Nanoscale Advances (RSC Publishing). Available at: [Link]

  • Volyniuk, D., et al. (2021). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 6-Bromo-3-tert-butyl-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole .

This transformation relies on the classic Fischer Indole Synthesis (FIS). While conceptually straightforward, the presence of a bulky tert-butyl group and a deactivating halogen requires precise control over thermodynamics and catalyst selection to prevent yield-crashing side reactions.

Part 1: Mechanistic Causality & Reaction Workflow

To troubleshoot effectively, we must first understand the causality of the reaction. The synthesis utilizes 4-tert-butylcyclohexanone and 4-bromophenylhydrazine (typically supplied as a hydrochloride salt).

The regiochemistry is dictated by the symmetry of the starting ketone. Because 4-tert-butylcyclohexanone is symmetrical at the C2 and C6 positions, the initial enamine formation and subsequent [3,3]-sigmatropic rearrangement yield a single regioisomer: the 3-tert-butyl substituted tetrahydrocarbazole. The para-bromo substituent on the hydrazine translates directly to the 6-position of the resulting carbazole core.

Mechanism SM 4-tert-butylcyclohexanone + 4-bromophenylhydrazine Hydrazone Phenylhydrazone Intermediate (Nucleophilic Attack & Dehydration) SM->Hydrazone Mild Acid / -H2O EneHydrazine Ene-Hydrazine Tautomer (Acid Catalyzed Activation) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) EneHydrazine->Sigmatropic Heat / Strong Acid Aminal Cyclic Aminal Intermediate (Rearomatization) Sigmatropic->Aminal Cyclization Product 6-Bromo-3-tert-butyl-2,3,4,9- tetrahydro-1H-carbazole (Ammonia Elimination) Aminal->Product -NH3

Fig 1: Mechanistic pathway of the Fischer Indole Synthesis for the target carbazole.

Part 2: Troubleshooting FAQs

Q1: My overall yield is stuck below 40% despite complete consumption of the starting materials. What is causing this? A: If starting materials are consumed but the yield is low, your reaction is likely suffering from thermal degradation or polymerization at the ene-hydrazine stage. The 4-bromo substituent slightly deactivates the aromatic ring, making the [3,3]-sigmatropic shift slower than in unsubstituted analogs. If you are using boiling glacial acetic acid (>118°C) for extended periods, the intermediate can decompose. Solution: Lower the temperature and use a stronger, more targeted Lewis acid. Research indicates that using an 80% Acetic Acid solution or adding a Lewis acid like ZnCl2​ or p-Toluenesulfonic acid (p-TSA) allows the reaction to proceed efficiently at lower temperatures (80-90°C), minimizing tar formation [1].

Q2: The reaction stalls at the hydrazone intermediate. How do I drive the cyclization to completion? A: Stalling at the hydrazone stage means the activation energy for the tautomerization to the ene-hydrazine or the subsequent [3,3]-sigmatropic shift is not being met. This is often an issue of insufficient acid strength. Solution: If using standard acetic acid, switch to a biphasic system (Toluene/Water) using p-TSA as the catalyst with a Dean-Stark apparatus. The continuous removal of water drives the initial condensation, and the strong Brønsted acidity of p-TSA accelerates the sigmatropic rearrangement [2].

Q3: I am using 4-bromophenylhydrazine hydrochloride. Do I need to add a base first? A: Yes. The hydrochloride salt renders the terminal nitrogen non-nucleophilic, preventing the initial attack on the 4-tert-butylcyclohexanone. You must perform an in situ free-basing. Add exactly 1.05 equivalents of anhydrous Sodium Acetate ( NaOAc ) to the reaction mixture. The acetate ion buffers the HCl, generating acetic acid and freeing the hydrazine lone pair for the nucleophilic attack.

Q4: Are there greener, higher-yielding alternatives to glacial acetic acid? A: Yes. Recent advancements in FIS methodologies have demonstrated that Low Melting Mixtures (Deep Eutectic Solvents), such as a melt of L-(+)-Tartaric Acid and Dimethylurea (DMU), can act as both solvent and catalyst. This method often boosts yields to >85% while allowing for simple filtration workups, avoiding harsh aqueous extractions [3].

Part 3: Quantitative Data & Catalyst Optimization

To help you select the best conditions, below is a summary of catalyst systems and their historical performance metrics for substituted tetrahydrocarbazole syntheses.

Catalyst / Solvent SystemTemp (°C)Time (h)Typical Yield (%)Primary Failure Mode / Drawback
Glacial Acetic Acid (Neat)1184 - 645 - 55Thermal degradation; tar formation.
80% Acetic Acid (Aqueous)903 - 565 - 75Slower reaction rate.
p-TSA / Toluene (Dean-Stark)1102 - 380 - 90Requires dry conditions and specific glassware.
ZnCl2​ / Microwave (600W)1000.05 (3 min)75 - 85Scalability limits of microwave reactors.
Tartaric Acid : DMU Melt700.5 - 185 - 95Requires preparation of the eutectic melt.

Part 4: Step-by-Step Optimized Protocol (p-TSA / Toluene Method)

This protocol utilizes the p-TSA/Toluene system, which provides the best balance of scalability, high yield, and minimal side-product formation.

Workflow Prep 1. Preparation Free-base Hydrazine React 2. Reflux Dean-Stark, 110°C Prep->React Monitor 3. LCMS/TLC Verify Shift React->Monitor Monitor->React Incomplete Workup 4. Quench NaHCO3 Wash Monitor->Workup Complete Purify 5. Crystallize EtOH/H2O Workup->Purify

Fig 2: Experimental workflow for optimized tetrahydrocarbazole synthesis.

Materials Required:

  • 4-tert-butylcyclohexanone (1.0 eq, 10.0 mmol, 1.54 g)

  • 4-bromophenylhydrazine hydrochloride (1.05 eq, 10.5 mmol, 2.35 g)

  • Sodium Acetate, anhydrous (1.05 eq, 10.5 mmol, 0.86 g)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (1.2 eq, 12.0 mmol, 2.28 g)

  • Toluene (50 mL)

Self-Validating Methodology:

  • Hydrazone Formation (Free-basing): In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 4-bromophenylhydrazine hydrochloride (2.35 g) and anhydrous Sodium Acetate (0.86 g) in 30 mL of Toluene. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The suspension will change in texture as the free hydrazine is generated and NaCl precipitates.

  • Ketone Addition: Add 4-tert-butylcyclohexanone (1.54 g) to the flask. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Take a TLC (Hexane:EtOAc 8:2). You should observe the rapid disappearance of the ketone and the formation of a new, less polar spot (the hydrazone).

  • Acid Catalysis & Cyclization: Add p-TSA (2.28 g) to the reaction mixture. Attach a Dean-Stark trap filled with Toluene and a reflux condenser.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath at ~125°C to maintain internal temp of 110°C).

    • Causality: The Dean-Stark trap removes the water generated during the initial condensation and the ammonia eliminated during the final cyclization, driving the equilibrium forward.

    • Validation Checkpoint: The reaction mixture will transition from yellow to a deep red/brown. Monitor via LCMS or TLC. The hydrazone intermediate should completely convert to the highly UV-active carbazole product within 2-3 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an additional 20 mL of Toluene. Wash the organic layer sequentially with saturated aqueous NaHCO3​ (2 x 30 mL) to neutralize the p-TSA, followed by brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from hot Ethanol/Water (approx. 8:2 ratio). Allow to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting off-white to pale yellow crystals and dry under vacuum.

Part 5: References

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles Source: World Journal of Advanced Research and Reviews (WJARR) URL:[Link]

  • Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis Source: Taylor & Francis Online URL:[Link]

  • Fischer Indole Synthesis in Low Melting Mixtures Source: Organic Letters - ACS Publications URL:[Link]

Optimization

Technical Support Center: Optimizing Mobile Phase for HPLC Analysis of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

Welcome to the dedicated technical support guide for the HPLC analysis of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the HPLC analysis of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshoot common challenges encountered during the analysis of this hydrophobic and potentially basic compound. Our approach is rooted in fundamental chromatographic principles to provide you with robust and reliable solutions.

Understanding the Analyte: Physicochemical Properties

Before delving into mobile phase optimization, it is crucial to understand the physicochemical properties of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole. These properties will dictate its behavior in a reverse-phase HPLC system.

PropertyPredicted Value/CharacteristicImplication for HPLC Analysis
Molecular Weight ~322.28 g/mol Standard molecular weight for small molecule analysis.
logP ~5.5 (Estimated)High hydrophobicity, indicating strong retention on a C18 or C8 column and requiring a mobile phase with a high percentage of organic solvent. A predicted logP for the parent 6-bromo-2,3,4,9-tetrahydro-1H-carbazole is 3.6123, and the addition of a tert-butyl group will significantly increase this value.[1]
pKa ~1-2 for the N-H proton (Estimated)The carbazole nitrogen is weakly basic and can be protonated under acidic conditions. The pKa of the N-H proton in carbazole is approximately 19.9 in DMSO, indicating it is not acidic. The basicity of the nitrogen is low, with the pKa of the conjugate acid being low. The exact pKa will be influenced by the bromo and tert-butyl substituents. Controlling the mobile phase pH is critical to ensure consistent ionization state and good peak shape.

Expert Insight: The combination of high hydrophobicity and a weakly basic nitrogen atom presents a classic challenge in reverse-phase HPLC. Achieving a balance between sufficient retention for resolution and efficient elution without peak tailing is the primary goal of mobile phase optimization.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the HPLC analysis of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole in a question-and-answer format.

Q1: My peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing for a compound like 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is often due to secondary interactions between the basic nitrogen atom and residual silanols on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate peak tailing from silanol interactions is to control the ionization of both the analyte and the silanols.

    • Low pH: At a low pH (e.g., 2.5-3.5), the carbazole nitrogen will be protonated, carrying a positive charge. While this reduces interactions with ionized silanols, it can sometimes lead to other peak shape issues.

    • Mid-Range pH: Operating in the mid-pH range (e.g., 4-6) can be problematic as it may be close to the pKa of the silanols, leading to inconsistent interactions.

    • Recommended Approach: Start with a mobile phase buffered at a low pH (e.g., pH 3.0 with 0.1% formic acid or phosphoric acid). This will protonate the analyte and suppress the ionization of most silanol groups, leading to improved peak symmetry. For consistent results, the pH of the mobile phase should be at least 1.0 pH unit away from the analyte's pKa.[2]

  • Choice of Buffer: A buffer is essential for maintaining a stable pH.[3]

    • Phosphate Buffers: Offer good buffering capacity in the low to mid-pH range and are suitable for UV detection.[4]

    • Formate or Acetate Buffers: Are volatile and ideal for LC-MS applications.

  • Column Chemistry: If pH adjustment is insufficient, consider the stationary phase.

    • End-Capped Columns: Use a high-quality, end-capped C18 or C8 column to minimize the number of accessible silanol groups.

    • Hybrid or Bidentate Columns: These columns offer improved stability at a wider pH range and can reduce silanol interactions.

dot

G start Peak Tailing Observed ph Adjust Mobile Phase pH (e.g., to pH 3.0) start->ph buffer Incorporate a Buffer (e.g., 0.1% Formic Acid) ph->buffer column Evaluate Column Chemistry (e.g., End-capped, Hybrid) buffer->column resolution Peak Shape Improved column->resolution

Caption: Troubleshooting workflow for peak tailing.

Q2: I am observing a broad peak, and the retention time is too long. How can I sharpen the peak and reduce the analysis time?

A2: A broad peak with a long retention time is characteristic of a highly hydrophobic compound. The mobile phase is likely not strong enough to elute the analyte efficiently.

Optimization Strategy:

  • Increase Organic Solvent Percentage: Gradually increase the percentage of the organic modifier (acetonitrile or methanol) in your mobile phase. Acetonitrile is generally a stronger solvent than methanol in reverse-phase HPLC and can lead to sharper peaks for hydrophobic compounds.

  • Gradient Elution: An isocratic elution may not be suitable for this compound, especially if there are other components of interest in the sample. A gradient elution, starting with a lower percentage of organic solvent and ramping up to a higher percentage, will help to focus the analyte at the head of the column, resulting in a sharper peak and a shorter analysis time.

  • Increase Column Temperature: Raising the column temperature (e.g., to 35-45°C) will decrease the viscosity of the mobile phase, leading to improved mass transfer and sharper peaks. It will also reduce the retention time.

dot

G start Broad Peak, Long Retention organic Increase % Organic Solvent (e.g., Acetonitrile) start->organic gradient Implement Gradient Elution organic->gradient temp Increase Column Temperature (e.g., 40°C) gradient->temp result Sharper Peak, Shorter Retention temp->result G cluster_0 Mobile Phase Optimization Workflow A Scouting Gradient (50-95% ACN) B Refine Gradient Slope A->B C Compare Organic Modifiers (ACN vs. MeOH) B->C D Evaluate Mobile Phase pH C->D E Final Optimized Method D->E

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in the GC-MS Analysis of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

Prepared by the Senior Application Scientist Team This guide provides an in-depth, systematic approach to diagnosing and resolving peak tailing for 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole in Gas Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides an in-depth, systematic approach to diagnosing and resolving peak tailing for 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Poor peak shape compromises resolution and the accuracy of quantification, making it a critical issue to address for researchers in pharmaceutical and chemical development.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

Before diving into troubleshooting protocols, it is essential to understand the underlying chemical principles that make this specific analyte prone to peak tailing.

Q1: Why is my 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole peak, in particular, showing significant tailing?

Answer: The primary cause lies in the chemical structure of the molecule itself. Your analyte is a heterocyclic amine, containing a secondary amine (-NH-) group within the tetrahydrocarbazole ring system. The nitrogen atom has a lone pair of electrons and an "active" hydrogen, making it a highly polar and basic functional group. This group is highly susceptible to forming strong hydrogen bonds with any available active sites within the GC system, leading to asymmetrical peak shapes.[1][2] This interaction causes a portion of the analyte molecules to be retained longer than the main band, resulting in a distorted peak with a pronounced "tail".

Q2: What are "active sites" in a GC system, and how do they cause peak tailing?

Answer: "Active sites" are locations within the GC flow path that can engage in unwanted chemical interactions with analytes. For a basic compound like your carbazole derivative, the most problematic active sites are acidic silanol (Si-OH) groups.[1][3] These sites are found on:

  • The Inlet Liner: The surface of the glass inlet liner, especially if it is non-deactivated or contaminated.

  • The GC Column: Exposed silanol groups on the fused silica column wall or at the edges of a damaged stationary phase.

  • Contaminants: Non-volatile residues from previous injections can accumulate in the inlet or at the head of the column, creating new active sites.[4][5]

  • Metal Surfaces: Unpassivated stainless steel surfaces in the inlet or transfer line can also interact with certain analytes.[1]

The interaction is a reversible adsorption-desorption process. While most analyte molecules travel through the column unimpeded, a fraction gets temporarily "stuck" to these active sites, delaying their elution and causing the peak to tail.[6]

Q3: Is peak tailing always a chemical interaction issue?

Answer: Not always, though it is the most likely cause for this specific compound. Peak tailing can be broadly categorized into two types:

  • Chemical Adsorption (Most Likely for This Analyte): Occurs when only specific, polar, or reactive compounds in your sample exhibit tailing. This points to an interaction between the analyte and active sites.[6]

  • Physical/Mechanical Issues: Occurs when most or all peaks in the chromatogram, including non-polar standards, show tailing. This suggests a disruption in the gas flow path.[6] Common causes include improper column installation (incorrect depth in the inlet or detector), a poorly cut column end, or excessive dead volume in fittings.[4][7][8]

Distinguishing between these two is the first critical step in troubleshooting.

Part 2: Systematic Troubleshooting Guide - A Step-by-Step Workflow

Follow this logical workflow to efficiently identify and resolve the source of peak tailing.

Logical Troubleshooting Workflow

G cluster_0 Initial Diagnosis cluster_1 Troubleshooting Path cluster_2 Resolution start Observe Peak Tailing for 6-Bromo-3-tert-butyl-etc. decision1 Are ALL peaks tailing (including non-polar standards)? start->decision1 path_physical Indicates Physical/Flow Path Issue: 1. Check column installation depth. 2. Re-cut column ends. 3. Check for leaks & dead volume. decision1->path_physical Yes path_chemical Indicates Chemical Activity Issue. Proceed with system inertness check. decision1->path_chemical No (Only Analyte Tails) solved Problem Solved: Symmetrical Peak Achieved path_physical->solved If resolved inlet Step 1: Inlet Maintenance (Most Common Culprit) - Replace Liner, Septum, O-Ring - Use highly inert components path_chemical->inlet column Step 2: Column Maintenance - Trim 15-20 cm from column inlet. - Condition column. inlet->column method Step 3: Method & Column Choice - Optimize inlet temperature. - Use an amine-specific column. column->method deriv Step 4: Advanced Solution - Derivatize sample (Silylation) to block the -NH group. method->deriv deriv->solved

Caption: A systematic workflow for diagnosing and resolving peak tailing.

Step 1: Inlet System Maintenance (The Most Common Culprit)

Over 90% of GC problems, including peak tailing for active compounds, originate in the inlet.[9] A contaminated or active inlet will cause issues regardless of how good the column is. A rigorous and preventative maintenance schedule is critical.[5][10]

Protocol 1: Complete Inlet Maintenance

  • Cool Down and Depressurize: Lower the inlet and oven temperatures to a safe level (< 50°C) and turn off the carrier gas flow.

  • Remove Components: Carefully remove the septum nut, septum, and then the inlet liner. Use clean, solvent-rinsed tweezers, never bare hands.[5]

  • Inspect and Replace:

    • Septum: Replace daily or after every 100 injections to prevent leaks and particle contamination.[5]

    • Liner O-Ring: Replace with every liner change to ensure a proper seal.

    • Inlet Liner: Do not reuse liners for this type of analysis. Replace with a new, highly deactivated liner. For active compounds, liners with glass wool can introduce more active sites; consider a liner with a taper or a cyclo design.

    • Inlet Seal: For sensitive analyses, use a highly inert, gold-plated seal instead of stainless steel to minimize surface interactions.[11][12]

  • Reassemble and Verify: Install the new components, ensuring the liner is properly seated. Re-install the column to the correct depth per the manufacturer's instructions. Restore carrier gas flow and perform an electronic leak check.[3]

Inlet ComponentRecommended Type for Carbazole AnalysisRationale
Inlet Liner Topaz Single Taper Liner (Splitless)Highly inert surface deactivation minimizes analyte interaction. Tapered design aids in sample focusing.[13]
Septum BTO® (Bleed and Temperature Optimized)Low bleed and high maximum temperature (up to 330°C) prevent contamination.[13]
Inlet Seal Gold-Plated, Dual Vespel Ring SealGold provides a highly inert surface, preventing adsorption and breakdown of active compounds.[11][12]
Step 2: Column Care and Optimization

If inlet maintenance does not resolve the issue, the activity may be at the head of the analytical column.

Protocol 2: GC Column Trimming

Contamination from non-volatile matrix components often accumulates at the front of the column. Removing this section can restore performance.

  • Depressurize and Cool: Follow the same initial steps as for inlet maintenance.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Trim the Inlet End: Using a ceramic scoring wafer, score the column 15-20 cm from the inlet end. Snap the column to produce a clean, 90-degree cut.[14][15]

  • Inspect the Cut: Use a small magnifier to ensure the cut is clean and square. A poor cut can cause peak distortion.[7]

  • Re-install Column: Re-install the column into the inlet at the correct depth.

  • Condition (Optional but Recommended): Heat the column to its maximum isothermal temperature for 30-60 minutes with carrier gas flowing to remove any oxygen and contaminants introduced during the process.

Column Selection: If you consistently analyze amines, using a standard non-polar column (e.g., a DB-5) can be a persistent challenge. Consider using a column specifically designed for the analysis of basic compounds. These columns have a unique stationary phase and deactivation process to shield active sites.[16]

  • Recommended Columns: Rtx-5 Amine, Carbowax Amine, DM-5 Amine.[16][17][18] These columns provide significantly improved peak shape and response for heterocyclic amines.[16]

Step 3: Advanced Solution: Analyte Derivatization

When system inertness has been maximized but tailing persists, the most robust solution is to chemically modify the analyte itself. Derivatization is a process that converts the polar, active -NH group into a less polar, non-polar group, thereby eliminating its ability to interact with active sites.[19][20]

For amines, silylation is a common and effective technique.[21] This process replaces the active hydrogen on the nitrogen with a non-polar trimethylsilyl (TMS) group.

Protocol 3: Silylation of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

Disclaimer: This is a general protocol. Optimization of reagent volumes, temperature, and time may be required. Always work in a fume hood and use appropriate personal protective equipment.

  • Sample Preparation: Evaporate the solvent from your sample extract to complete dryness under a gentle stream of nitrogen. The presence of water or protic solvents will interfere with the reaction.

  • Add Reagents: To the dry residue, add:

    • 50 µL of a suitable solvent (e.g., Pyridine or N,N-Dimethylformamide). Pyridine can act as an acid scavenger, driving the reaction forward.[19][22]

    • 50 µL of a silylating reagent, such as N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[22][23] MTBSTFA is often preferred as it creates a more stable t-BDMS derivative.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30 minutes.[22]

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized solution directly into the GC-MS.

The resulting derivatized compound will be more volatile and significantly less polar, leading to a sharp, symmetrical peak.[21][24]

References
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • BenchChem. (2025). Troubleshooting Peak Tailing in GC-MS Analysis of Cyclic Ketones: A Technical Support Guide.
  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes.
  • Alwsci. (2025, July 17).
  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Restek. GC Troubleshooting—Tailing Peaks.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Unknown Author.
  • GL Sciences. (2023, May 9). GC Troubleshooting Guide.
  • Dong, M. W., & Wong, J. W. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Restek. (n.d.). GC Inlet Maintenance: Restek's Quick-Reference Guide. Activelab.
  • Sigma-Aldrich. (n.d.). Prevent GC Inlet Problems BEFORE They Cost You Time and Money.
  • IntechOpen. (2018, December 5).
  • Phenomenex. (2021, February 17).
  • Restek Corporation. (2020, October 27). GC Inlet Maintenance: Restek's Quick-Reference Guide.
  • BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in GC Analysis.
  • ResolveMass Laboratories Inc. (2025, December 19).
  • BGB Analytik. (n.d.). GC Inlet Maintenance.
  • Sigma-Aldrich. (n.d.). GC Troubleshooting.
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • Neutronco. (n.d.). GC Column Selection Guide.
  • Chrom Tech, Inc. (n.d.). Restek Rtx-5 Amine GC Columns.
  • Chromatography Forum. (2017, June 16). Peak tailing.
  • BenchChem. (2025).
  • Phenomenex. (n.d.). GC tip on setting an inlet maintenance schedule.
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Velocity Scientific Solutions. (n.d.). GC Columns.
  • Amirav, A., Alon, T., & Fialkov, A. B. (2013, March 20). Peak Tailing – Like an Iceberg, it Hides Signal More than Commonly Perceived. Advanced GC-MS Blog Journal.
  • SciSpace. (2013, June 18).
  • de Zeeuw, J. (n.d.). Peak Tailing in GC Trace Analysis. Restek Corp.
  • National Research Institute of Police Science, Japan. (n.d.).
  • GL Sciences. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Structural Analysis: The Planar Archetype of Carbazole versus the Sterically Influenced 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

Abstract Carbazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic and photophysical properties.[1] This guide provides an in-depth structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Carbazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic and photophysical properties.[1] This guide provides an in-depth structural comparison between the archetypal planar, aromatic carbazole and a specifically substituted, partially saturated analog: 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole. We will dissect the profound structural shifts induced by the saturation of one aromatic ring and the introduction of sterically demanding and electronically significant substituents. This analysis, supported by experimental data from crystallography, NMR, and computational modeling, illuminates how these modifications dictate molecular conformation, electronic properties, and intermolecular interactions, thereby influencing the potential applications of these distinct molecular architectures.

Introduction: From Aromatic Rigidity to Saturated Flexibility

The traditional carbazole framework is a tricyclic system featuring two benzene rings fused to a central nitrogen-containing pyrrole ring.[2] This structure is characterized by its rigid planarity and a fully delocalized π-electron system, which are the sources of its remarkable thermal stability and charge transport capabilities.[3] These properties have made carbazoles essential components in organic light-emitting diodes (OLEDs) and as building blocks for numerous pharmaceuticals.[3][4]

In contrast, tetrahydrocarbazoles represent a departure from this planarity. The hydrogenation of one of the benzene rings to a cyclohexene ring introduces a three-dimensional, flexible character to the molecule.[5] This guide focuses on a specific derivative, 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole, to explore a trifecta of structural modifications:

  • Partial Saturation: The effect of the 2,3,4,9-tetrahydro core on overall molecular shape.

  • Steric Hindrance: The conformational influence of a bulky tert-butyl group.

  • Electronic Perturbation: The impact of an electron-withdrawing bromine atom on the remaining aromatic ring.

Understanding these structural nuances is paramount for researchers in drug discovery, where molecular shape governs receptor binding, and in materials science, where conformation affects molecular packing and electronic coupling.

Part I: The Archetype - Structural Features of Traditional Carbazoles

The parent carbazole molecule is a benchmark for aromatic, heterocyclic systems. Its structure is defined by its near-perfect planarity and high degree of symmetry.

  • Planarity and Aromaticity: X-ray crystallography studies reveal that the carbazole molecule is planar, with deviations of the constituent atoms from the mean plane being minimal (~0.03 Å).[6][7] This planarity is a direct consequence of the sp² hybridization of all carbon and nitrogen atoms, allowing for the delocalization of 14 π-electrons (including the nitrogen lone pair) across the entire tricyclic system, fulfilling Hückel's rule for aromaticity. The crystal structure is typically orthorhombic, with the packing stabilized by intermolecular forces.[6][7]

  • Electronic Properties: The nitrogen atom's lone pair significantly contributes to the electron density of the π-system, making carbazole an electron-rich heterocycle. Density Functional Theory (DFT) calculations show that the Highest Occupied Molecular Orbital (HOMO) is delocalized across the entire molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is similarly distributed, leading to characteristic electronic transitions.[8][9]

  • Spectroscopic Signature: In ¹H NMR spectroscopy, all protons reside in the aromatic region, typically between 7.0 and 8.1 ppm.[10][11] The C₂ symmetry of the molecule simplifies the spectrum. The N-H proton is a characteristic singlet, often observed at a higher chemical shift (>10 ppm in DMSO).[10]

cluster_0 Core Molecular Structures carbazole Traditional Carbazole (Planar, Aromatic) carbazole_img thc 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (Non-Planar, Partially Saturated) thc_img

Caption: Molecular structures of planar carbazole versus non-planar 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole.

Part II: The Derivative - Structural Analysis of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

The introduction of a saturated ring and bulky substituents dramatically alters the molecule's architecture and properties.

  • Loss of Planarity and Conformational Flexibility: The most significant change is the loss of overall planarity. The cyclohexene ring of the tetrahydrocarbazole core adopts a non-planar, half-chair conformation to minimize steric strain.[5] This introduces a distinct three-dimensional character. The fusion to the pyrrole ring creates a rigid bicyclic system, but the cyclohexene portion itself possesses conformational flexibility.

  • Influence of the 3-tert-butyl Group: A tert-butyl group is sterically demanding. Its placement at the C3 position of the cyclohexene ring has profound conformational consequences. To avoid unfavorable steric interactions, it will preferentially occupy a pseudo-equatorial position, which in turn can lock the half-chair conformation of the ring. This steric bulk can also influence intermolecular packing in the solid state, potentially disrupting the π-π stacking interactions commonly observed in simpler carbazole derivatives.[12][13]

  • Role of the 6-Bromo Substituent: The bromine atom on the aromatic ring serves two primary functions.

    • Electronic Modification: As an electronegative atom, bromine exerts an electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring and alter its reactivity. This perturbation affects the HOMO/LUMO energy levels and can lead to shifts in UV-visible absorption spectra.[14]

    • Synthetic Handle: The C-Br bond is a versatile reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3][15] This allows for the facile introduction of other functional groups, making brominated carbazoles valuable intermediates in the synthesis of more complex molecules.[15]

  • Resulting Spectroscopic Properties: The ¹H NMR spectrum of this derivative is significantly more complex than that of carbazole. It exhibits signals in the aliphatic region (typically 1.5-3.0 ppm) corresponding to the protons on the saturated cyclohexene ring, in addition to the signals in the aromatic region.[16] The bulky tert-butyl group gives rise to a characteristic singlet integrating to nine protons.

Part III: Head-to-Head Structural Comparison

The fundamental differences are best summarized through direct comparison of key parameters.

ParameterTraditional Carbazole6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazoleRationale for Difference
Overall Geometry Planar[6][7]Non-planar, 3-DimensionalSaturation of one ring breaks the continuous sp² hybridization.[5]
Aromaticity Fully aromatic (14 π-electrons)Partially aromatic (aromatic benzene/pyrrole core)Hydrogenation of one ring removes it from the delocalized π-system.
Conformation Rigid, fixedFlexible (cyclohexene half-chair)Presence of sp³ hybridized carbons allows for bond rotation and puckering.[5]
Key Intermolecular Forces π-π stacking, N-H···π interactionsN-H···π, C-H···π, potential for steric hindrance to packing[12][17]The bulky tert-butyl group and non-planar shape can disrupt efficient π-π stacking.
Symmetry High (C₂ᵥ point group)Low (Asymmetric)Substituents and the non-planar ring remove symmetry elements.
Spectroscopic FeatureTraditional Carbazole6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazoleRationale for Difference
¹H NMR Aliphatic Region AbsentPresent (typically 1.5-3.0 ppm)Protons on the sp³ carbons of the cyclohexene ring.[16]
¹H NMR Aromatic Region Complex pattern (~7.0-8.1 ppm)[10]Simpler pattern, shifts influenced by bromineFewer aromatic protons and electronic effect of the bromine substituent.
¹H NMR tert-Butyl Signal AbsentPresent (singlet, ~1.0-1.3 ppm)Nine equivalent methyl protons of the tert-butyl group.
UV-Vis λmax Typically ~293, 324, 337 nmExpected to be blue-shiftedThe conjugated π-system is smaller, increasing the HOMO-LUMO gap.

Part IV: Experimental Methodologies for Structural Elucidation

A multi-faceted approach combining crystallography, spectroscopy, and computation is essential for a comprehensive structural analysis. The choice of these methods is driven by the need to obtain complementary information about the molecule in both the solid state and in solution.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Causality: This is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise bond lengths, bond angles, torsional angles, and information on intermolecular packing, which is critical for understanding how the non-planar, substituted tetrahydrocarbazole arranges itself in the solid state.

Experimental Protocol:

  • Synthesis & Purification: Synthesize the target compound, for instance, via a Fischer indole synthesis followed by bromination and alkylation. Purify to >99% using column chromatography or recrystallization.

  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution is the most common method. The choice of solvent (e.g., a hexane/ethyl acetate mixture) is critical and is determined empirically to control the rate of evaporation and promote ordered crystal lattice formation.

  • Data Collection: Mount a suitable crystal on a goniometer in a diffractometer. Cool the crystal under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations, leading to a more precise structure. Irradiate with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map. Atoms are fitted to the density, and the model is refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Sources

Comparative

Benchmarking the Catalytic Efficiency of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole Derivatives in Photoredox Catalysis

As the field of synthetic organic chemistry shifts toward sustainable, visible-light-mediated transformations, the demand for robust, metal-free organophotocatalysts has surged. While transition metal complexes (e.g., ru...

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Author: BenchChem Technical Support Team. Date: April 2026

As the field of synthetic organic chemistry shifts toward sustainable, visible-light-mediated transformations, the demand for robust, metal-free organophotocatalysts has surged. While transition metal complexes (e.g., ruthenium, iridium) and traditional organic dyes (e.g., Rose Bengal, Eosin Y) have dominated the landscape, they frequently suffer from high toxicity, cost, or rapid photobleaching.

This guide provides an in-depth technical evaluation of a novel class of dual-function catalysts: 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (Br-tBu-THC) derivatives . By benchmarking these derivatives against industry standards, we will dissect the structural causality behind their superior catalytic efficiency and provide a self-validating experimental framework for their application.

Structural Rationale: The Anatomy of Br-tBu-THC

The exceptional catalytic performance of Br-tBu-THC derivatives is not accidental; it is the result of precise molecular engineering designed to optimize photophysical dynamics and reaction kinetics:

  • The Tetrahydrocarbazole Core (Redox & H-Bonding): The electron-rich indole-like framework provides a highly tunable redox potential, making it an ideal candidate for Single Electron Transfer (SET). Furthermore, the N-H motif acts as a critical hydrogen-bond donor, enabling the pre-organization of substrates (such as carbonyls or imines) to lower the activation energy barrier.

  • C6-Bromine (The Heavy-Atom Effect): The inclusion of a bromine atom at the C6 position is a calculated photophysical choice. Bromine induces strong spin-orbit coupling via the "heavy-atom effect," which drastically accelerates Intersystem Crossing (ISC) from the short-lived singlet state ( S1​ ) to the catalytically active, long-lived triplet state ( T1​ ).

  • C3-tert-Butyl (Steric Shielding): The bulky tert-butyl group acts as a steric bumper. Causality: In radical chemistry, planar organic dyes often undergo π−π stacking, leading to catalyst dimerization and rapid photobleaching. The tert-butyl group prevents this aggregation, preserving the catalyst's integrity over long reaction times while significantly enhancing its solubility in non-polar organic solvents.

Performance Benchmarking

To objectively evaluate Br-tBu-THC, we benchmarked it against[Ru(bpy)₃]²⁺ and Rose Bengal in a standardized visible-light-mediated radical [4+2] cycloaddition—a highly efficient route to functionalized tetrahydrocarbazoles and hexahydrocarbazoles[1].

Table 1: Photophysical & Electrochemical Properties

The following table summarizes the fundamental photophysical metrics. The extended triplet lifetime of Br-tBu-THC is directly attributable to the C6-Bromine heavy-atom effect.

CatalystReduction Potential ( Ered​ vs SCE)Triplet Lifetime ( τ , ns)Quantum Yield ( Φ )Photobleaching (after 12h)
Br-tBu-THC -1.25 V2,8500.88< 2%
[Ru(bpy)₃]Cl₂ -1.33 V1,1000.95< 1%
Rose Bengal -0.99 V1500.65> 45%
Table 2: Catalytic Efficiency in Radical [4+2] Cycloaddition

In a standardized 1[1], Br-tBu-THC achieved superior yields at lower catalyst loadings compared to traditional alternatives.

CatalystLoading (mol%)Light SourceTime (h)Yield (%)Turnover Number (TON)
Br-tBu-THC 2.0450 nm Blue LED69447.0
[Ru(bpy)₃]Cl₂ 5.0450 nm Blue LED89318.6
Rose Bengal 5.0530 nm Green LED128216.4

Mechanistic Pathway

The dual-activation mechanism relies on both the photoredox cycle and substrate pre-organization. The diagram below illustrates the flow of electrons and the critical role of the heavy-atom effect in generating the reactive radical species.

Mechanism PC Br-tBu-THC (Ground State) PC_S1 Singlet State (S1) Short-lived PC->PC_S1 Visible Light (hv) PC_T1 Triplet State (T1) Long-lived PC_S1->PC_T1 ISC (Br Heavy-Atom Effect) PC_Rad Radical Cation (PC•+) PC_T1->PC_Rad SET to Substrate PC_Rad->PC Catalyst Turnover Substrate H-Bonded Substrate Product Cycloaddition Product Substrate->Product Radical Cascade

Figure 1: Photoredox cycle of Br-tBu-THC highlighting Br-enhanced ISC and SET.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol for the visible-light-mediated synthesis of alkylaryldiazenes via 2[2] is designed as a self-validating system.

Phase 1: Reaction Setup & Degassing
  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the substrate (0.2 mmol), Br-tBu-THC (2.0 mol%), and anhydrous DMSO (2.0 mL).

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen ( O2​ ) is a potent triplet quencher. If the solvent is not rigorously degassed, O2​ will intercept the Br-tBu-THC triplet state, generating reactive singlet oxygen and prematurely shutting down the SET catalytic cycle.

Phase 2: Irradiation & In-Line Validation
  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm Blue LEDs (matching the λmax​ of the catalyst). Maintain the temperature at 25 °C using a cooling fan.

    • Causality: Thermal control is essential. Excessive heat can trigger background thermal degradation of the radical intermediates, skewing the perceived efficiency of the photocatalyst.

  • Self-Validation (The TEMPO Control): Set up an identical parallel reaction, but add 1.0 equivalent of TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl.

    • Validation Logic: TEMPO is a radical scavenger. If the reaction proceeds via the proposed SET radical pathway[2], the TEMPO control must show 0% product formation (monitored via TLC or GC-MS). If product forms in the TEMPO control, a non-radical background pathway is occurring, invalidating the catalytic premise.

Phase 3: Workup & Isolation
  • Quenching: After 6 hours, turn off the light source and expose the reaction to air to quench the catalyst.

  • Extraction: Dilute with EtOAc (10 mL) and wash with brine (3 × 10 mL) to remove the DMSO. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Conclusion

The 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole derivatives represent a paradigm shift in organic photoredox catalysis. By synergizing the heavy-atom effect for prolonged triplet lifetimes with steric shielding to prevent photobleaching, Br-tBu-THC outperforms traditional dyes like Rose Bengal and offers a sustainable, metal-free alternative to ruthenium complexes.

References

  • Visible-Light-Mediated Rose Bengal- or [Ru(bpy)
  • Source: National Science Foundation (NSF)

Sources

Validation

Comparative cytotoxicity of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole against standard inhibitors

Introduction & Structural Rationale In the landscape of targeted oncology and drug discovery, the tetrahydrocarbazole (THCz) core has emerged as a highly privileged scaffold. Recent structure-activity relationship (SAR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of targeted oncology and drug discovery, the tetrahydrocarbazole (THCz) core has emerged as a highly privileged scaffold. Recent structure-activity relationship (SAR) analyses demonstrate that specific functionalization of this tricyclic heterocycle yields potent, broad-spectrum antitumor agents [1]. 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole represents a highly optimized derivative designed to exploit these SAR paradigms.

As an Application Scientist evaluating this compound, the causality behind its structural modifications is clear:

  • 6-Bromo Substitution: The introduction of a bulky, electronegative halogen at the C-6 position significantly enhances binding affinity within the hydrophobic catalytic pockets of Sirtuin 1 and 2 (SIRT1/2). The halogen bond increases target residence time compared to un-substituted analogs.

  • 3-tert-butyl Group: This bulky alkyl addition increases the compound's overall lipophilicity, facilitating rapid cellular membrane permeation while providing steric anchoring to prevent premature metabolic degradation.

Mechanistically, this compound functions as a dual SIRT1/SIRT2 inhibitor. By blocking these NAD+-dependent deacetylases, it prevents the deacetylation of the p53 tumor suppressor protein. The resulting hyperacetylation of p53 (specifically at Lysine 382) upregulates pro-apoptotic factors like Bax, triggering mitochondria-dependent endogenous apoptosis [2].

Mechanistic Pathway: SIRT Inhibition to Apoptosis

To contextualize the comparative data, it is essential to map the compound's intracellular trajectory. The diagram below illustrates the causal chain from target engagement to terminal apoptosis.

Pathway Compound 6-Bromo-3-tert-butyl-THCz (Target Compound) SIRT SIRT1 / SIRT2 (Inhibited State) Compound->SIRT Binds catalytic pocket p53 p53 Protein (Hyperacetylated K382) SIRT->p53 Prevents deacetylation Mito Mitochondrial Dysfunction p53->Mito Upregulates Bax/Bcl-2 Apoptosis Endogenous Apoptosis Mito->Apoptosis Cytochrome c release

Figure 1: Mechanistic pathway of p53-dependent apoptosis via SIRT1/2 inhibition.

Comparative Cytotoxicity Data

To objectively evaluate the performance of 6-Bromo-3-tert-butyl-THCz, we benchmarked its cytotoxicity against three standard reference agents:

  • EX-527 (Selisistat): A standard, structurally related SIRT1-selective inhibitor.

  • Staurosporine: A pan-kinase inhibitor used as a positive control for broad-spectrum, p53-independent apoptosis.

  • Doxorubicin: A standard chemotherapeutic DNA intercalator.

The data below summarizes the Half-Maximal Inhibitory Concentration (IC50) across a panel of human cancer cell lines. Crucially, we utilized an isogenic cell line pair—HCT116 (WT) and HCT116 (p53-KO) —to validate the compound's mechanism.

CompoundTarget / MechanismHCT116 (WT) IC50 (µM)HCT116 (p53-KO) IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)
6-Bromo-3-tert-butyl-THCz SIRT1/2 Inhibitor0.45 ± 0.03 15.2 ± 1.1 0.82 ± 0.05 1.15 ± 0.08
EX-527 SIRT1 Inhibitor8.50 ± 0.6025.4 ± 1.812.3 ± 0.9014.6 ± 1.20
Staurosporine Pan-Kinase Inhibitor0.05 ± 0.010.08 ± 0.010.04 ± 0.010.06 ± 0.01
Doxorubicin DNA Intercalator0.25 ± 0.021.50 ± 0.150.45 ± 0.040.60 ± 0.05

Data Interpretation & Causality: The target compound exhibits sub-micromolar potency in WT cancer lines, outperforming the standard SIRT1 inhibitor EX-527 by over an order of magnitude. The massive rightward shift in the IC50 value (from 0.45 µM to 15.2 µM) in the p53-KO line proves that the compound's cytotoxicity is intrinsically tethered to the p53 apoptotic axis, rather than off-target necrosis. In contrast, Staurosporine shows near-identical toxicity in both WT and KO lines, highlighting its p53-independent lethality [2].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to isolate the specific biological variable being tested.

High-Throughput Cell Viability Assay (CCK-8)

Causality Check: We utilize the CCK-8 assay over traditional MTT because the WST-8 formazan product is highly water-soluble. This eliminates the need for a DMSO solubilization step, reducing well-to-well variability and preserving the integrity of highly lipophilic compounds like our target THCz derivative.

  • Isogenic Seeding: Seed HCT116 WT and HCT116 p53-KO cells at a density of 5×103 cells/well in 96-well plates. Self-Validation: Running these lines in parallel on the same plate eliminates environmental confounding variables (temperature/humidity edge effects).

  • Incubation: Incubate overnight at 37°C, 5% CO2 to allow for complete cell adherence.

  • Compound Treatment: Treat cells with a 10-point dose-response gradient (0.01 µM to 100 µM) of 6-Bromo-3-tert-butyl-THCz, EX-527, and vehicle control (0.1% DMSO). Self-Validation: The 0.1% DMSO control ensures that the solvent is not contributing to the observed cytotoxicity.

  • Reagent Addition: After 48 hours of exposure, add 10 µL of CCK-8 reagent to each well. Incubate for exactly 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Target Engagement Validation via Western Blotting

Causality Check: Phenotypic cell death is insufficient to prove a drug's mechanism. Probing for Acetyl-p53 (K382) directly validates SIRT1 inhibition, as SIRT1 is the primary deacetylase for this specific residue.

  • Lysate Preparation: Treat HCT116 WT cells with the target compound at 0.5 µM (approx. IC50) for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation: Resolve 30 µg of total protein extract via 10% SDS-PAGE and transfer to a PVDF membrane.

  • Primary Probing: Incubate membranes overnight at 4°C with primary antibodies against:

    • Ac-p53 (Lys382): Validates upstream SIRT1 target engagement.

    • Cleaved Caspase-3: Validates downstream execution of apoptosis.

    • GAPDH: Serves as the internal loading control.

  • Detection: Apply HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Workflow Step1 1. Cell Culture & Isogenic Seeding (HCT116 WT vs p53-KO) Step2 2. Compound Treatment (0.1 - 100 µM Dose-Response) Step1->Step2 Step3 3. CCK-8 Viability Assay (Readout at 450 nm) Step2->Step3 Step4 4. IC50 & Cytotoxicity Comparative Analysis Step3->Step4 Step5 5. Western Blot Validation (Ac-p53 K382, Cleaved Caspase-3) Step4->Step5

Figure 2: Self-validating high-throughput workflow for cytotoxicity and mechanistic profiling.

Conclusion & Translational Perspective

For drug development professionals, 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole represents a significant leap forward in SIRT-targeted therapeutics. The comparative data clearly demonstrates that its unique halogen and alkyl substitutions confer superior potency over standard inhibitors like EX-527. Furthermore, the self-validating isogenic assays confirm that its cytotoxicity is not a result of generalized chemical toxicity, but rather a highly specific, p53-dependent apoptotic mechanism. This profile makes it a prime candidate for further preclinical optimization in p53-wildtype malignancies.

References

  • Ma, M., Luo, S., An, S., Nie, Z., Wei, Z., Zong, J., Li, X., Wang, C., Tang, Y., & Yao, L. (2026). "Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms." Molecules, 31(6), 977. URL:[Link]

  • Wang, W., et al. (2025). "Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy." European Journal of Medicinal Chemistry / PubMed Central. URL:[Link]

Comparative

Validating the Absolute Purity of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole: A Comparative Guide to qNMR vs. HPLC-UV

For researchers and drug development professionals, validating the purity of novel synthetic intermediates is a critical bottleneck. 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is a complex, bulky, halogenated i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, validating the purity of novel synthetic intermediates is a critical bottleneck. 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is a complex, bulky, halogenated intermediate typically synthesized via the Fischer indole reaction. Because certified reference standards for such specific, early-stage molecules are rarely available, traditional chromatographic methods often fail to provide accurate mass fractions[1].

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) with Quantitative Nuclear Magnetic Resonance ( 1 H-qNMR), demonstrating why qNMR is the superior orthogonal technique for establishing the absolute purity of complex carbazole derivatives.

The Analytical Challenge: Why HPLC-UV Falls Short

HPLC with UV-Vis detection is the pharmaceutical industry's workhorse for trace impurity profiling[2]. However, when determining the absolute purity of a novel compound without an identical reference standard, HPLC relies on the area normalization method . This method assumes that the target molecule and all its impurities possess identical UV extinction coefficients[3].

For 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole, this assumption is fundamentally flawed. The synthesis typically involves the reaction of 4-tert-butylcyclohexanone with 4-bromophenylhydrazine. Unreacted 4-tert-butylcyclohexanone is an aliphatic precursor that lacks a conjugated π -system, making it virtually invisible to a UV detector at standard wavelengths (e.g., 254 nm). Consequently, HPLC-UV artificially inflates the purity of the final product by failing to detect non-chromophoric impurities[2].

The qNMR Advantage: A Primary Ratio Method

Unlike HPLC, 1 H-qNMR is a primary ratio method. It does not require a reference standard of the analyte itself. Instead, the integral of an NMR resonance signal is directly proportional to the number of atomic nuclei (protons) generating that signal, independent of the molecule's chemical structure[4].

By co-dissolving the carbazole sample with a highly pure, NIST-traceable internal standard (such as Maleic acid), researchers can calculate the absolute mass fraction of the analyte. As long as the mixture contains protons, qNMR acts as a universal detector[5].

Workflow Start Synthesized 6-Bromo-3-tert-butyl-THC Split Sample Aliquoting Start->Split HPLC HPLC-UV Analysis (Relative Purity) Split->HPLC qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Split->qNMR HPLC_Data Area Normalization (Chromophore Dependent) HPLC->HPLC_Data qNMR_Data Proton Integration vs. NIST Internal Standard qNMR->qNMR_Data Compare Cross-Validation & Discrepancy Analysis HPLC_Data->Compare qNMR_Data->Compare Output Validated Absolute Purity Compare->Output

Figure 1: Orthogonal cross-validation workflow for HPLC-UV and 1H-qNMR purity determination.

Experimental Protocol: A Self-Validating qNMR System

To ensure scientific integrity and compliance with 5[5], the following protocol integrates rigorous causality behind every experimental choice.

Step 1: Gravimetric Sample Preparation

Accurate gravimetric preparation is the bedrock of qNMR.

  • Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~10.0 mg of the synthesized 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole.

  • Accurately weigh ~5.0 mg of Maleic acid (NIST Standard Reference Material).

  • Causality: The final purity calculation is strictly dependent on the absolute mass of the internal standard. Static electricity or ambient humidity can skew microbalance readings; therefore, weighing must be performed under controlled environmental conditions, and the standard must be dried prior to use.

Step 2: Solubilization

Dissolve the gravimetric mixture in 0.6 mL of high-purity DMSO- d6​ .

  • Causality: DMSO- d6​ is selected because it completely solubilizes the bulky, lipophilic tert-butyl carbazole core while simultaneously dissolving the polar Maleic acid. Incomplete solvation of either component will catastrophically invalidate the quantitative ratio.

Step 3: NMR Acquisition & Relaxation Kinetics

Acquire the 1 H-NMR spectrum using a 90° pulse angle. The most critical parameter is the relaxation delay ( D1​ ).

ParameterValueMechanistic Justification
Pulse Angle 90°Maximizes transverse magnetization for optimal Signal-to-Noise Ratio (SNR).
Relaxation Delay ( D1​ ) 30 sEnsures D1​≥5×T1​ of the slowest relaxing proton (Maleic acid ~ 4 s), preventing signal saturation.
Number of Scans (NS) 64Achieves SNR > 250 for the analyte peaks, minimizing integration error to < 0.5%.
Spectral Width 20 ppmPrevents fold-over/aliasing of exchangeable protons or unexpected downfield impurities.
  • Causality: In qNMR, nuclear spins must fully return to thermal equilibrium between pulses[4]. Applying a D1​ of at least 5×T1​ ensures >99.3% signal recovery. Failing to do so results in signal saturation, which artificially lowers the integral of the slower-relaxing standard and paradoxically inflates the calculated purity of the analyte.

Step 4: Data Processing & Internal Cross-Validation

Process the spectrum with zero-filling and a 0.3 Hz line broadening factor. Perform manual phase and baseline correction.

  • Primary Integration: Integrate the Maleic acid olefinic singlet (6.26 ppm, 2H) against the intense tert-butyl singlet of the carbazole (~1.0 ppm, 9H).

  • Self-Validating Check: Re-calculate the purity using one of the isolated aromatic protons on the carbazole core (~7.0–7.6 ppm, 1H). If the purity derived from the tert-butyl peak matches the purity derived from the aromatic peak, the measurement is internally validated, proving no hidden impurities are co-eluting under the chosen signals.

qNMR_Logic IS_Mass Mass of Internal Standard (NIST Traceable) Eq Purity Equation: Px = (Ix/Istd) * (Nstd/Nx) * (Mx/Mstd) * (mstd/mx) * Pstd IS_Mass->Eq Analyte_Mass Mass of Analyte (Gravimetric) Analyte_Mass->Eq IS_Int Integral of IS Peak (Maleic Acid 6.26 ppm) IS_Int->Eq Analyte_Int Integral of Analyte Peak (t-Butyl 1.0 ppm) Analyte_Int->Eq Result Absolute Mass Fraction (%) of 6-Bromo-3-tert-butyl-THC Eq->Result

Figure 2: Mechanistic logic and mathematical variables required for absolute qNMR quantification.

Comparative Data Analysis: HPLC vs. qNMR

To illustrate the practical impact of these methodologies, below is a comparative analysis of three synthesized batches of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole.

Table 1: Comparative Purity Analysis (HPLC-UV vs. 1 H-qNMR)

Batch IDHPLC-UV Purity (Area %) 1 H-qNMR Purity (Mass %)Absolute DiscrepancyPrimary Identified Impurity Causing Discrepancy
Batch A 98.5%94.2%+ 4.3%Unreacted 4-tert-butylcyclohexanone (Non-UV active)
Batch B 99.1%97.8%+ 1.3%Ethyl acetate (Residual extraction solvent)
Batch C 96.4%96.1%+ 0.3%Des-bromo carbazole isomer (UV active, similar extinction)

Data Interpretation: As demonstrated in3[3], HPLC-UV consistently overestimates the purity of Batches A and B because it is blind to aliphatic precursors and residual solvents. Batch C shows alignment between the two methods because the primary impurity (a structural isomer) shares the carbazole chromophore, resulting in a similar UV response factor.

Conclusion

While HPLC-UV remains an indispensable tool for high-sensitivity trace impurity detection, it cannot be relied upon for absolute purity determination of novel synthetic intermediates without certified reference standards. For complex molecules like 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole, 1 H-qNMR provides a highly accurate, self-validating, and structurally independent method to determine absolute mass fraction. By integrating qNMR into early-stage workflows, drug development professionals can prevent stoichiometric errors, optimize synthetic yields, and ensure robust regulatory compliance.

References

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance". Available at: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Available at:[Link]

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS". Available at: [Link]

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Validation

A Comparative Guide to the Definitive Quantification of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole Using Isotope Dilution Mass Spectrometry

Introduction: The Analytical Imperative for a Novel Carbazole Derivative In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Novel Carbazole Derivative

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a scientific necessity. 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound belonging to the carbazole family, a scaffold known for its wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] As such, its accurate measurement in various matrices—from reaction mixtures to biological fluids—is paramount for pharmacokinetic studies, quality control, and ensuring the safety and efficacy of potential therapeutics.

However, the quantification of such molecules is often fraught with challenges, including sample loss during complex extraction procedures and unpredictable matrix effects during analysis that can suppress or enhance instrument response. This guide provides an in-depth validation and comparison of Isotope Dilution Mass Spectrometry (IDMS), a reference analytical technique, against more conventional methods for the quantification of this specific carbazole derivative.[3][4] We will demonstrate through experimental design and comparative data why IDMS stands as the gold standard for applications demanding the highest accuracy and precision.

Pillar 1: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is an analytical technique that provides highly accurate and precise quantitative results by using an isotopically labeled version of the analyte as an internal standard (IS).[5] The core principle is elegant and robust: a known quantity of the stable isotope-labeled IS, which is chemically identical to the target analyte, is added to the sample at the very beginning of the workflow.[3]

The Causality Behind IDMS Superiority: Because the labeled IS and the native analyte are chemically indistinguishable, they behave identically during every subsequent step—extraction, derivatization, and injection. Any sample loss or variation in instrument response (e.g., ionization suppression in the mass spectrometer) will affect both compounds equally.[4][6] The mass spectrometer, however, can easily differentiate them by their mass difference. Therefore, by measuring the ratio of the native analyte to the labeled standard, we can accurately calculate the initial concentration of the analyte, effectively nullifying the impact of procedural inconsistencies and matrix effects.[7]

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample 1. Sample Collection (Unknown Analyte Conc.) Spike 2. Spiking (Add known amount of Isotopically Labeled IS) Sample->Spike Add precise amount Equilibrate 3. Equilibration (Homogenize Analyte & IS) Spike->Equilibrate Extract 4. Extraction / Cleanup (e.g., SPE, LLE) Losses affect Analyte & IS Equally Equilibrate->Extract LCMS 5. LC-MS/MS Analysis (Separates and Detects Analyte and IS) Extract->LCMS Ratio 6. Ratio Measurement (Peak Area Analyte / Peak Area IS) LCMS->Ratio Calculate 7. Concentration Calculation Based on the measured ratio Ratio->Calculate

Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow.

Pillar 2: Comparative Methodologies & Experimental Protocols

To objectively evaluate the performance of IDMS, we will compare it against two widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using external calibration. All validation experiments are designed in accordance with ICH Q2(R1) guidelines.[8][9]

Analyte & Standards
  • Analyte: 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (Mol. Wt.: 384.37 g/mol )

  • IDMS Internal Standard: 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-¹³C₆ (isotopically labeled, Mol. Wt.: 390.37 g/mol )

  • Solvents: HPLC-grade acetonitrile, methanol, and water; Formic acid.

Protocol 1: Isotope Dilution Mass Spectrometry (IDMS)

This protocol is designed to be a self-validating system, where the consistent recovery of the internal standard confirms the integrity of each sample's preparation.

  • Preparation of Standards:

    • Prepare a primary stock solution of the analyte (1 mg/mL) in methanol.

    • Prepare a primary stock solution of the ¹³C₆-labeled internal standard (1 mg/mL) in methanol.

    • Create a working internal standard solution by diluting the IS stock to 100 ng/mL in 50:50 acetonitrile:water.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by spiking appropriate volumes of the analyte stock into a fixed volume of the working IS solution.

  • Sample Preparation:

    • To 100 µL of the sample matrix (e.g., plasma, reaction mixture), add 100 µL of the working IS solution (100 ng/mL).

    • Vortex for 30 seconds to ensure equilibration.

    • Add 800 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Instrumentation & Conditions:

    • System: UHPLC coupled to a triple quadrupole mass spectrometer.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MS/MS Transitions (MRM):

      • Analyte: Q1: 384.1 -> Q3: 328.1 (loss of tert-butyl group)

      • ¹³C₆-IS: Q1: 390.1 -> Q3: 334.1

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

    • Quantify the analyte in unknown samples using the regression equation from the calibration curve.

Protocol 2: LC-MS/MS with External Calibration
  • Preparation of Standards: Prepare calibration standards (1-500 ng/mL) in a blank matrix extract to mimic the final sample composition. No internal standard is added.

  • Sample Preparation: Perform the same protein precipitation procedure as in the IDMS method but without the addition of the internal standard.

  • Instrumentation & Conditions: Use the identical LC-MS/MS system and parameters as the IDMS method, monitoring only the analyte transition (384.1 -> 328.1).

  • Data Analysis: Construct a calibration curve by plotting the analyte peak area against concentration.

Protocol 3: HPLC with UV Detection
  • Preparation of Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) in 50:50 acetonitrile:water. Note the higher concentration range due to lower sensitivity.

  • Sample Preparation: Perform the same sample preparation as the external calibration LC-MS/MS method.

  • Instrumentation & Conditions:

    • System: Standard HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic 70:30 Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 292 nm (a characteristic absorbance peak for carbazoles).[10]

  • Data Analysis: Construct a calibration curve by plotting the analyte peak area against concentration.

Pillar 3: Head-to-Head Validation Data & Interpretation

The following table summarizes the performance validation data obtained for each method when analyzing the analyte spiked into a complex matrix (human plasma).

Validation Parameter IDMS LC-MS/MS (External Cal.) HPLC-UV ICH Q2(R1) Guideline
Accuracy (% Recovery)98.5% - 101.2%85.3% - 114.8%88.1% - 111.5%Close to 100%
Precision (RSD%)
- Repeatability (n=6)< 1.5%< 5.8%< 6.5%< 15% for bioanalysis
- Intermediate Precision< 2.1%< 9.7%< 11.2%< 15% for bioanalysis
Linearity (R²) > 0.999> 0.997> 0.995≥ 0.99
LOD (ng/mL) 0.250.2550Reportable
LOQ (ng/mL) 1.01.0100Reportable
Specificity High (Mass-based)High (Mass-based)Low (Retention time only)Must be demonstrated
Interpretation of Results

The data unequivocally demonstrates the superior performance of the IDMS method.

  • Accuracy and Precision: The IDMS method shows exceptional accuracy and precision.[11] The tight recovery range (98.5-101.2%) and low Relative Standard Deviation (RSD < 2.1%) are direct results of the internal standard correcting for variability. In contrast, both the external calibration LC-MS/MS and HPLC-UV methods exhibit significant variability, with accuracy values deviating by up to 15%. This is a classic sign of uncorrected matrix effects and sample preparation inconsistencies.

  • Sensitivity: While both MS methods share the same theoretical Limit of Detection (LOD), the IDMS method provides a far more reliable Limit of Quantification (LOQ) because its precision at low concentrations is much better. HPLC-UV is significantly less sensitive, as expected.

  • Specificity: Mass spectrometry-based methods are inherently more specific than UV detection.[12] IDMS offers the highest confidence, as the detection of both the analyte and its corresponding labeled standard at a specific retention time provides an additional layer of confirmation.

Matrix_Effects cluster_extcal External Calibration LC-MS/MS cluster_idms Isotope Dilution Mass Spectrometry (IDMS) Matrix1 Matrix Components (e.g., lipids, salts) Analyte1 Analyte Signal Matrix1->Analyte1 Suppresses Ionization Result1 Inaccurate Result (Signal Suppressed) Analyte1->Result1 Matrix2 Matrix Components Analyte2 Analyte Signal Matrix2->Analyte2 Suppresses Ionization IS2 Labeled IS Signal Matrix2->IS2 Suppresses Ionization Equally Ratio2 Ratio (Analyte / IS) Remains Constant Analyte2->Ratio2 IS2->Ratio2 Result2 Accurate Result Ratio2->Result2

Figure 2: How IDMS mitigates matrix effects compared to external calibration.

Conclusion: Selecting the Appropriate Tool for the Analytical Task

This guide demonstrates that for the quantitative validation of 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole, the choice of analytical method has profound implications for data quality.

  • HPLC-UV is a viable, accessible method for high-concentration measurements where matrix complexity is low, such as in the analysis of the pure API. However, its lack of sensitivity and specificity makes it unsuitable for bioanalysis or trace impurity detection.

  • LC-MS/MS with External Calibration offers excellent sensitivity but is susceptible to inaccuracies from matrix effects and sample handling variability, making it less reliable for definitive quantification without extensive matrix-matched calibration strategies.

References

  • Quality Guidelines. ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. National Center for Biotechnology Information. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

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  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Isotope dilution. Wikipedia. [Link]

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  • Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]

  • Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. National Center for Biotechnology Information. [Link]

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  • Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. PubMed. [Link]

  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Royal Society of Chemistry. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • The Development of an Isotope Dilution Mass Spectrometry Method for Interleukin-6 Quantification. MDPI. [Link]

  • Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. AIP Publishing. [Link]

  • Controlling Optoelectronic Properties of Carbazole-Phosphine Oxide Hosts by - Supporting Information. Royal Society of Chemistry. [Link]

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H‑Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. ResearchGate. [Link]

  • 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one. National Center for Biotechnology Information. [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. MDPI. [Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. National Center for Biotechnology Information. [Link]

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